sodium;furan-2-yl-dimethyl-oxidosilane
Description
While direct studies on this compound are absent in the provided evidence, its structural analogs—particularly those containing furan-2-yl substituents or siloxane frameworks—suggest applications in catalysis, polymer science, or bioactive molecule synthesis .
Properties
IUPAC Name |
sodium;furan-2-yl-dimethyl-oxidosilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9O2Si.Na/c1-9(2,7)6-4-3-5-8-6;/h3-5H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJRCLPTAZMQQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CO1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C1=CC=CO1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of sodium;furan-2-yl-dimethyl-oxidosilane involves several steps, including the use of specific reagents and reaction conditions. One common synthetic route involves the reaction of precursor compounds under controlled conditions to yield the desired product. Industrial production methods often involve large-scale reactions in specialized reactors, ensuring high purity and yield of the compound.
Chemical Reactions Analysis
sodium;furan-2-yl-dimethyl-oxidosilane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups.
Scientific Research Applications
sodium;furan-2-yl-dimethyl-oxidosilane has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, it is investigated for its potential therapeutic properties and its role in drug development. In industry, this compound is used in the production of various materials and chemicals, highlighting its versatility and importance.
Mechanism of Action
The mechanism of action of sodium;furan-2-yl-dimethyl-oxidosilane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. This interaction can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares sodium; furan-2-yl-dimethyl-oxidosilane with three classes of compounds derived from the evidence: (1) furan-2-yl-containing heterocycles, (2) siloxane derivatives, and (3) sodium-stabilized organometallics.
Furan-2-yl Heterocycles
- Compound 14/15 (): These thiazolidinone and thiazole derivatives incorporate a naphtho[2,1-b]furan-2-yl group. Unlike the target compound, they lack siloxane linkages but share furan-based electronic properties, which enhance π-π stacking and photophysical activity.
- LMM11 () : A benzamide derivative with a furan-2-yl-1,3,4-oxadiazole scaffold. While structurally distinct, its solubility in DMSO/Pluronic F-127 highlights challenges in polar solvent compatibility—a consideration for sodium; furan-2-yl-dimethyl-oxidosilane’s formulation .
Siloxane Derivatives
- Coelenterazine Analogues (): These luciferase substrates feature furan-2-yl groups substituted with aryl or heteroaryl systems.
Sodium-Stabilized Organometallics
- Sodium Acetate in Synthesis (): Sodium’s role as a counterion or base in furan-containing systems (e.g., in thiazolidinone synthesis) underscores its utility in stabilizing reactive intermediates, a likely function in the target compound’s synthesis or stabilization .
Data Table: Key Properties and Comparisons
Research Findings and Limitations
- Reactivity: The sodium counterion may enhance the siloxane group’s nucleophilicity, analogous to sodium acetate’s role in thiazolidinone synthesis . However, direct evidence for this is lacking.
- Stability : Siloxane-furan systems may face hydrolysis risks in aqueous media, contrasting with the stability of LMM11 in DMSO-surfactant mixtures .
- Biological Activity : Unlike LMM11 (tested against fungal strains) or coelenterazine analogs (used in luciferase assays), the target compound’s bioactivity remains unexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
